3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(4-Chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by:
- A 3-(4-chlorophenyl) group, enhancing lipophilicity and target binding.
- A 5-methyl substituent, contributing to steric stability.
- A 2-(trifluoromethyl) group, improving metabolic resistance and electron-withdrawing properties.
- An N-(2-methoxyethyl) side chain, balancing solubility and membrane permeability .
This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which have shown promise as kinase inhibitors and antimicrobial agents . Its molecular formula is C17H16ClF3N4O (MW: 384.79), with 114 mg available for research .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c1-10-9-13(22-7-8-26-2)25-16(23-10)14(15(24-25)17(19,20)21)11-3-5-12(18)6-4-11/h3-6,9,22H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJCMEOEBPHOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is monoamine oxidase B . Monoamine oxidase B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain. It is an important target in the field of neurodegenerative disorders.
Mode of Action
The compound interacts with its target, monoamine oxidase B, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, leading to an increase in the levels of monoamine neurotransmitters in the brain
Biochemical Pathways
The inhibition of monoamine oxidase B affects the metabolic pathways of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. This can lead to an increase in the levels of these neurotransmitters in the brain, which may have downstream effects on mood, cognition, and motor control. .
Result of Action
The inhibition of monoamine oxidase B by this compound can lead to an increase in the levels of monoamine neurotransmitters in the brain. This may result in various molecular and cellular effects, potentially including improved mood, enhanced cognition, and better motor control. .
Biological Activity
The compound 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 384.79 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various pathogenic fungi and Mycobacterium tuberculosis. Specifically, compounds with a similar pyrazole scaffold demonstrated promising antifungal activity against four strains and notable activity against Mycobacterium tuberculosis H37Rv .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. A related study on pyrimidine derivatives indicated that certain compounds could inhibit cell proliferation in cancer cell lines. The inhibition of specific pathways involved in tumor growth may be a mechanism through which this compound exerts its effects .
Enzyme Inhibition
The pyrazolo[1,5-a]pyrimidine class has been associated with the inhibition of various enzymes, particularly those involved in cancer and inflammation pathways. For example, some derivatives have shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
Pharmacological Studies
Pharmacokinetic studies are essential for understanding the therapeutic potential of the compound. A review discussed the synthesis and pharmacological evaluation of similar compounds, leading to insights into their absorption, distribution, metabolism, and excretion (ADME) profiles .
Case Studies
- Antifungal Activity : A study conducted on this compound showed promising results against multiple fungal strains. The minimum inhibitory concentration (MIC) values were determined to assess potency .
- Antitubercular Activity : Another significant finding was its effectiveness against Mycobacterium tuberculosis. The compound demonstrated an IC50 value indicating its potential as an antitubercular agent .
- Cancer Cell Lines : In vitro studies on cancer cell lines revealed that similar compounds can inhibit cell growth by targeting specific pathways involved in cell cycle regulation and apoptosis .
Data Table: Biological Activity Summary
Chemical Reactions Analysis
Oxidation Reactions
The secondary amine group (N-(2-methoxyethyl)) undergoes oxidation under controlled conditions. Common oxidizing agents yield hydroxylamine or nitroso derivatives, though over-oxidation to nitro compounds is possible.
Key Insight : Oxidation of the 2-methoxyethyl side chain to carboxylic acid requires harsh conditions, as the trifluoromethyl group stabilizes the core against degradation.
Reduction Reactions
The pyrazolo[1,5-a]pyrimidine ring resists reduction, but substituents like the 4-chlorophenyl group can be modified:
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Dechlorination | H, Pd/C | 3-Phenyl derivative (4-Cl → H) | |
| Nitro group reduction | NaBH, Ni catalysts | Amine derivatives (if nitro intermediates exist) |
Note : Catalytic hydrogenation selectively reduces the 4-chlorophenyl group without affecting the trifluoromethyl or pyrimidine rings .
Substitution Reactions
The 7-amine group and 4-chlorophenyl substituent participate in nucleophilic and electrophilic substitutions:
3.1. Amine Alkylation/Acylation
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides, KCO | N-Alkylated derivatives | |
| Acylation | Acetyl chloride, pyridine | Acetamide derivatives |
3.2. Chlorophenyl Substitution
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Suzuki coupling | Aryl boronic acids, Pd(PPh) | 3-Aryl derivatives (4-Cl → Ar) | |
| Nucleophilic aromatic substitution | NaN, CuI | 4-Azidophenyl derivative |
Example : Suzuki coupling replaces the 4-chlorophenyl group with aryl groups, enhancing drug-likeness in medicinal chemistry applications .
Cross-Coupling Reactions
The trifluoromethyl group and pyrimidine nitrogen enable transition-metal-catalyzed couplings:
Mechanistic Insight : The electron-deficient pyrimidine ring facilitates oxidative addition in palladium-catalyzed reactions .
Stability and Degradation
The compound shows stability under ambient conditions but degrades under extremes:
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| 7-Amine (N-(2-methoxyethyl)) | High (nucleophilic) | Alkylation, acylation |
| 4-Chlorophenyl | Moderate (electrophilic) | Suzuki coupling, SNAr |
| Trifluoromethyl | Low (inert under most conditions) | – |
| Pyrimidine ring | Moderate (electron-deficient) | Cross-couplings, electrophilic substitution |
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-aryl group significantly influences bioactivity:
- 3-(4-Fluorophenyl) analogues (e.g., compounds 32–51 in ) demonstrate potent anti-mycobacterial activity (MIC < 1 μM) due to enhanced electron-withdrawing effects . The target compound’s 4-chlorophenyl group may offer similar potency but with altered pharmacokinetics.
- 3-(2-Methoxyphenyl) derivatives () exhibit reduced activity compared to halogenated aryl groups, likely due to decreased membrane penetration .
Substituent Variations at Position 5
The 5-methyl group in the target compound contrasts with:
Trifluoromethyl vs. Other Groups at Position 2
N-Substituent Modifications
The N-(2-methoxyethyl) chain in the target compound balances hydrophilicity and permeability:
- N-(Pyridin-2-ylmethyl) derivatives () exhibit stronger mycobacterial inhibition (MIC ~0.2 μM) due to hydrogen-bonding interactions but suffer from higher cytotoxicity .
- N-Alkyl chains (e.g., 3-methylbutyl in ) increase lipophilicity, improving tissue penetration but reducing aqueous solubility .
Tabulated Comparison of Key Analogues
Key Research Findings
- Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and N-(pyridin-2-ylmethyl) groups show MIC values < 0.5 μM against M. tuberculosis . The target’s 4-chlorophenyl group may offer comparable efficacy, pending further testing.
- hERG Liability: N-(2-Methoxyethyl) derivatives exhibit lower cardiac toxicity risks compared to bulkier N-substituents (e.g., morpholinopropyl in ) .
- Metabolic Stability : The 2-(trifluoromethyl) group reduces CYP450-mediated metabolism, extending half-life relative to methyl or hydroxymethyl analogues .
Q & A
Q. What are the common synthetic routes for preparing the pyrazolo[1,5-a]pyrimidine core of this compound?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization of precursors such as aminopyrazoles and β-ketoesters. For example:
- Suzuki Coupling : Aryl boronic acids react with halogenated intermediates to introduce substituents (e.g., 4-chlorophenyl) at the 3-position .
- Amine Functionalization : The 7-amine group is introduced via nucleophilic substitution using methoxyethylamine under reflux conditions .
- Trifluoromethyl Incorporation : The 2-trifluoromethyl group is added via halogen exchange (Halex reaction) or direct trifluoromethylation .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR verify substituent positions and purity (e.g., δ 7.49–7.45 ppm for chlorophenyl protons) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., dihedral angles between pyrimidine and chlorophenyl groups) .
- HRMS/ESI-MS : Validates molecular weight (e.g., m/z 366.3 [MH]+ for triazolopyrimidine analogs) .
Q. How is the compound’s solubility and stability assessed in biological assays?
- Solubility Screening : Use DMSO for stock solutions, followed by dilution in PBS or cell culture media.
- Stability Tests : Incubate at 37°C and analyze via HPLC at 0, 24, and 48 hours to detect degradation .
- LogP Measurement : Determines lipophilicity (e.g., trifluoromethyl groups enhance membrane permeability) .
Advanced Research Questions
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce side reactions during amine coupling .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve Suzuki coupling efficiency (yields >80%) .
- Protecting Groups : Boc protection of amines prevents undesired substitutions, as seen in intermediates like Boc-32 .
Q. Table 1: Substituent Effects on Yield
| Substituent Position | Substituent Type | Yield (%) | Reference |
|---|---|---|---|
| 3-Position | 4-Chlorophenyl | 87 | |
| 7-Amine | Methoxyethyl | 35–96 | |
| 2-Trifluoromethyl | CF | 29–80 |
Q. How do structural modifications influence bioactivity against Plasmodium falciparum DHODH?
- Chlorophenyl vs. Trifluoromethylphenyl : 4-Chlorophenyl at the 3-position enhances binding to PfDHODH’s hydrophobic pocket, while 2-trifluoromethyl improves metabolic stability .
- Amine Side Chain : Methoxyethyl groups balance solubility and target affinity, whereas bulkier substituents (e.g., tetrahydro-2-naphthyl) reduce activity .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and tissue distribution. For example, high lipophilicity may limit aqueous solubility in vivo despite strong in vitro enzyme inhibition .
- Metabolite Identification : Use LC-MS to detect active metabolites (e.g., oxidation at the methoxyethyl group) that may contribute to efficacy .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking : Predict binding modes to PfDHODH (PDB: 3O8A) using software like AutoDock Vina .
- QM/MM Simulations : Evaluate electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing impact on π-π stacking) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
